molecular formula C20H17N3O2S B14961378 5-oxo-1-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

5-oxo-1-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B14961378
M. Wt: 363.4 g/mol
InChI Key: OOBJAXRMSGOLRG-UHFFFAOYSA-N
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Description

5-oxo-1-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and various functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness, high yield, and purity.

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

5-oxo-1-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-oxo-1-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and thiazole derivatives, such as:

Uniqueness

What sets 5-oxo-1-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

5-oxo-1-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H17N3O2S/c24-18-11-15(12-23(18)16-9-5-2-6-10-16)19(25)22-20-21-17(13-26-20)14-7-3-1-4-8-14/h1-10,13,15H,11-12H2,(H,21,22,25)

InChI Key

OOBJAXRMSGOLRG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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